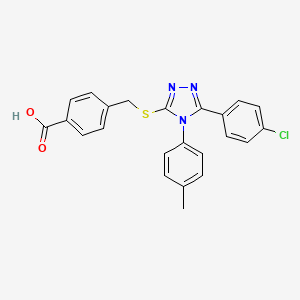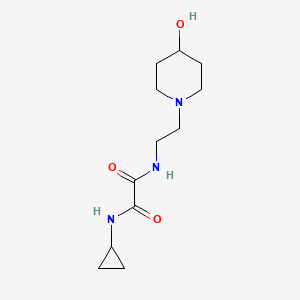![molecular formula C13H12N2O5S B2686557 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid CAS No. 689228-20-4](/img/structure/B2686557.png)
4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxolinic acid is a quinoline compound that has antibacterial properties similar to nalidixic acid, which is particularly active against Enterobacteriaceae . It is an inhibitor of DNA gyrases, including DNA topoisomerases .
Molecular Structure Analysis
The molecular formula for Oxolinic acid is C13H11NO5 and its molecular weight is 261.2 .
Physical And Chemical Properties Analysis
The melting point of Oxolinic acid is 314-316 °C (with decomposition) . It is soluble in 0.5 M NaOH (50 mg/ml), with heat as needed, yielding a clear, colorless solution . This product is not soluble in DMSO or dimethylformamide .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Microwave-Assisted Synthesis : A study demonstrated the microwave-assisted synthesis of heterocyclic antioxidants, including triazoloquinazolinones, highlighting a rapid and efficient method for producing these compounds with moderate antioxidant activity (Sompalle & Roopan, 2016).
- Glycosylation : Another research explored the glycosylation of quinazoline derivatives, producing S-glycoside and N-glycoside derivatives, showcasing the chemical versatility and potential for further modification of quinazoline compounds (Saleh & Abdel-megeed, 2003).
Biological Activity
- Antimicrobial and Antioxidant Potential : A study synthesized quinazoline-4(3H)-ones derivatives and evaluated their in vitro antibacterial activities, indicating potent inhibitory action against tested bacterial strains. Some derivatives also showed profound antioxidant potential, highlighting the therapeutic potential of quinazoline derivatives (Kumar et al., 2011).
- Anticancer Activity : Research on new quinazoline derivatives evaluated their anticancer activity against HeLa and MDA-MB231 cancer cell lines. Some compounds exhibited significant in vitro cytotoxicity, with potential as anticancer agents (Abuelizz et al., 2017).
Pharmacological Characterization
- Receptor Antagonists : Certain quinazoline derivatives were evaluated for their affinity at the AMPA receptor, displaying potent antagonist properties. This highlights the relevance of quinazoline compounds in neuroscience research, especially in studying neurotransmitter receptors (Catarzi et al., 2010).
Novel Compound Synthesis
- Fused Mesoionic Compounds : Innovative synthesis of novel fused mesoionic compounds, such as triazoloquinazolinium thiolates, showcases the exploration of quinazoline derivatives for developing new chemical entities with potential scientific applications (Kovalenko et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of the compound 4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanoic acid is DNA gyrases , including DNA topoisomerases . These enzymes play a crucial role in DNA replication, transcription, and recombination by controlling the topological states of DNA.
Mode of Action
This compound acts as an inhibitor of DNA gyrases and topoisomerases . It binds to these enzymes and prevents them from performing their function, which is to introduce negative supercoils (or relax positive supercoils) into the DNA molecule during DNA replication and transcription. This inhibition disrupts the normal biological processes within the cell.
Biochemical Pathways
The inhibition of DNA gyrases and topoisomerases by this compound affects the DNA replication and transcription pathways . The disruption of these pathways leads to the prevention of bacterial growth and replication, resulting in the bactericidal effect of the compound.
Pharmacokinetics
It is soluble in 05 M NaOH , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . By inhibiting the function of DNA gyrases and topoisomerases, the compound prevents the bacteria from replicating their DNA and transcribing it into RNA, which ultimately leads to the death of the bacterial cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of the compound Additionally, the presence of other compounds or drugs can potentially affect the compound’s action through drug-drug interactions
Propiedades
IUPAC Name |
4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c16-11(17)2-1-3-15-12(18)7-4-9-10(20-6-19-9)5-8(7)14-13(15)21/h4-5H,1-3,6H2,(H,14,21)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCCCPRHUYKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(1-(4-Methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2686478.png)
![3-{1-[(3-Fluorophenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2686479.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2686481.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2686483.png)


![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)

![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)

![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)
